
5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol
Overview
Description
5-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
- 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
Compared to similar compounds, 5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol stands out due to its dual pyridine-oxadiazole structure This unique combination imparts distinct electronic and steric properties, enhancing its reactivity and interaction with biological targets
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-3-ol |
InChI |
InChI=1S/C12H8N4O2/c17-9-5-8(6-13-7-9)12-15-11(16-18-12)10-3-1-2-4-14-10/h1-7,17H |
InChI Key |
PHNOBZJQMXYHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CN=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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